boron;chromium

hard coatings chemical vapor deposition wear resistance

Wear-resistant coatings requiring electrical conductivity pose a dual challenge. CrB solves this: an orthorhombic refractory boride with ~20 GPa Vickers hardness and metallic conductivity, unlike semiconducting CrB₂. • 690 MPa flexural strength for tough, moderate-wear coatings • Oxidation-resistant plasma-sprayed Cr-B₄C coatings: <10 μm oxide layer at 850°C/10 hr • Neutron-absorbing capability (17.21 wt% B) with electrical grounding compatibility Standard packaging with global hazardous-material shipping available.

Molecular Formula BCr
Molecular Weight 62.81 g/mol
CAS No. 12006-79-0
Cat. No. B1582532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboron;chromium
CAS12006-79-0
Molecular FormulaBCr
Molecular Weight62.81 g/mol
Structural Identifiers
SMILESB#[Cr]
InChIInChI=1S/B.Cr
InChIKeyNUEWEVRJMWXXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Monoboride (CrB) Technical Baseline


Chromium monoboride (CrB, CAS 12006-79-0) is an interstitial compound belonging to the class of refractory transition metal borides [1]. It exists as an orthorhombic crystal (space group Cmcm) with a density of 6.1–6.17 g/cm³ and a melting point of 2100–2760 °C [2][3]. Characterized by high hardness (21–23 GPa Vickers), metallic electrical conductivity, and substantial flexural strength (~690 MPa), CrB is distinct from its diboride analog (CrB₂) in both structure and property profile [4].

CrB Procurement: Substitution Limitations


Generic substitution among chromium borides (CrB, CrB₂, Cr₃B₄, etc.) is not scientifically defensible because their structural, mechanical, and electronic properties diverge significantly with boron stoichiometry. For instance, CrB adopts an orthorhombic Cmcm structure with a hardness of ~20 GPa and metallic conductivity [1][2], whereas CrB₂ forms a hexagonal AlB₂-type structure with a Vickers hardness of 38–40 GPa and different oxidation kinetics [3]. Furthermore, the oxidation onset temperatures for nanopowder borides vary markedly: TiB₂ (643 K), CrB₂ (763 K), and ZrB₂ (823 K) [4]. These stoichiometry-driven differences in hardness, electrical behavior, and high-temperature stability preclude simple interchangeability in demanding applications such as wear-resistant coatings, diffusion barriers, or neutron-absorbing components.

CrB Quantitative Differentiation Evidence


Microhardness: CrB vs. CrB₂

Chemical vapor deposition (CVD) under identical experimental conditions (gaseous mixture of CrCl₂, BCl₃, H₂, and Ar at 1050–1100 °C) produced CrB deposits with a microhardness of 1450–1500 kg/mm², while CrB₂ deposits exhibited 3800–4000 kg/mm² [1]. This ~2.6× difference in hardness directly correlates to boron stoichiometry and crystal structure, making CrB suitable for applications requiring moderate hardness combined with metallic conductivity, whereas CrB₂ is appropriate where extreme hardness and abrasion resistance dominate.

hard coatings chemical vapor deposition wear resistance

Oxidation Onset: CrB₂ vs. TiB₂, ZrB₂

In a controlled study of nanopowder oxidation resistance, the onset temperature for oxidation in air was measured for several refractory borides. Chromium diboride (CrB₂) nanopowder began oxidizing at 763 K, which is intermediate between titanium diboride (TiB₂, 643 K) and zirconium diboride (ZrB₂, 823 K) [1]. Although this data is specific to the diboride phase, it establishes a class-level benchmark: chromium boride oxidation resistance falls between that of Ti and Zr analogs. Since CrB and CrB₂ share similar chromium-boron bonding character, this ranking informs selection for applications where intermediate thermal oxidation stability is acceptable and cost or availability considerations favor chromium-based borides.

high-temperature oxidation nanopowder stability thermal barrier coatings

Cr–B System: Crystal & Elastic Trends

First-principles density functional theory (DFT) calculations reveal that CrB adopts an orthorhombic Cmcm symmetry, distinct from the hexagonal P6₃/mmc symmetry of CrB₂ and the orthorhombic Pnnm symmetry of CrB₄ [1]. The calculated shear modulus, Young's modulus, and C₄₄ elastic constant all increase monotonically with boron content across the series Cr₂B → CrB → CrB₂ → CrB₄, while Poisson's ratio and the B/G ratio exhibit an opposite trend [1]. This computational evidence confirms that CrB occupies a well-defined intermediate position in the mechanical property spectrum, with stiffness and brittleness lower than CrB₂ but higher than Cr₂B.

first-principles calculations elastic properties phase stability

Electrical Conductivity: CrB vs. CrB₂

Systematic measurements of physical properties across the chromium boride phases (Cr₄B, Cr₂B, CrB, Cr₃B₄, CrB₂) demonstrate that specific electrical conductivity varies systematically with boron content [1]. CrB exhibits metallic conductivity comparable to many engineering alloys, whereas CrB₂ shows semiconductor-like behavior . This difference stems from the distinct electronic band structures arising from different boron arrangements: the orthorhombic Cmcm structure of CrB supports metallic conduction, while the hexagonal AlB₂-type structure of CrB₂ yields a pseudo-gap at the Fermi level, reducing electrical conductivity.

electrical properties electronic structure boride stoichiometry

Cr–B₄C Coating Oxidation Resistance

In a comparative study of plasma-sprayed chromium boride–chromium carbide composite coatings, the in-situ Cr–B₄C coating (which forms CrB and CrB₂ phases during spraying) exhibited superior oxidation resistance compared to ex-situ CrB₂–Cr₃C₂ coatings [1]. After oxidation at 850 °C for 10 hours, the Cr–B₄C coating developed a thinner oxide layer (8–10 μm) and a lower weight gain rate (0.023%) than the CrB₂–Cr₃C₂ coating. At 1000 °C for 10 hours, the Cr–B₄C coating maintained better oxidation resistance because low-oxygen-permeability phases formed and the oxide film generation rate exceeded the evaporation rate, whereas the CrB₂–Cr₃C₂ coating developed penetrating cracks that compromised integrity [1].

plasma spraying composite coatings oxidation kinetics

CrB Application Scenarios


Electrically Conductive Wear-Resistant Coatings

CrB is the preferred chromium boride phase when a wear-resistant coating must also exhibit high electrical conductivity. As established by Kislyi et al. (1962), CrB displays metallic conductivity comparable to many alloys [1], whereas CrB₂ exhibits semiconductor-like behavior . This makes CrB uniquely suitable for applications such as electrical contacts in sliding systems, static-dissipative coatings on handling equipment, and electrodes operating under abrasive conditions. The moderate hardness of ~20 GPa provides sufficient wear protection without the brittleness associated with higher-boron phases.

Moderate-Hardness Wear Coatings

For applications where maximum hardness is not required—and the brittleness and higher cost of CrB₂ are undesirable—CrB offers a balanced alternative. The microhardness of CrB (1450–1500 kg/mm²) is approximately 2.6× lower than CrB₂ (3800–4000 kg/mm²) when grown under identical CVD conditions [2]. This intermediate hardness, combined with high flexural strength (~690 MPa) [3], makes CrB suitable for protective coatings on machinery components, extrusion dies, and moderate-wear industrial parts where toughness is as critical as hardness.

Cr–B₄C Composite Coatings

Plasma-sprayed coatings formulated with Cr–B₄C feedstock (which forms CrB-containing phases in situ) have demonstrated superior oxidation resistance compared to pre-reacted CrB₂–Cr₃C₂ coatings. Specifically, at 850 °C for 10 hours, Cr–B₄C coatings exhibit a thinner oxide layer (8–10 μm) and lower weight gain (0.023%) [4]. At 1000 °C, the Cr–B₄C coating maintains integrity due to the formation of low-oxygen-permeability phases, while CrB₂–Cr₃C₂ coatings develop penetrating cracks. This evidence supports the procurement of CrB or Cr–B precursor materials for fabricating oxidation-resistant coatings for gas turbine components, furnace linings, and aerospace thermal protection systems.

Neutron-Absorbing Coatings

The boron content of CrB (17.21 wt% B) provides effective neutron absorption capability due to the high thermal neutron capture cross-section of the ¹⁰B isotope. This enables CrB to serve as a neutron-absorbing coating in nuclear reactor components, such as control rod surfaces and spent fuel storage racks [5]. Compared to CrB₂ (which has higher boron content), CrB offers a distinct advantage: its metallic conductivity [1] allows for electrical grounding or instrumentation integration in neutron-shielding applications, a capability not readily achievable with semiconducting CrB₂. Additionally, CrB's orthorhombic crystal structure and thermal stability up to ~2100 °C [1] ensure structural integrity under reactor operating conditions.

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